5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione
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Overview
Description
5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound, which includes a fused bicyclic system, makes it a valuable scaffold for drug discovery and development .
Preparation Methods
The synthesis of 5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione can be achieved through various synthetic routes. One common method involves the cyclocondensation of appropriate starting materials under specific reaction conditions . For instance, the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a base can lead to the formation of the imidazo[1,5-a]pyridine core . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development . Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of novel therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione involves its interaction with specific molecular targets and pathways . For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione stands out due to its unique structure and diverse biological activities . Similar compounds include other imidazo[1,5-a]pyridine derivatives, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides . These compounds share some structural similarities but may differ in their specific biological activities and applications .
Properties
CAS No. |
923036-81-1 |
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Molecular Formula |
C16H16N2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5-methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3-thione |
InChI |
InChI=1S/C16H16N2S/c1-12-7-6-10-15-11-17(16(19)18(12)15)13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3/t13-/m0/s1 |
InChI Key |
CCUIAXNRPQQZBP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=CC2=CN(C(=S)N12)[C@@H](C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC2=CN(C(=S)N12)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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